molecular formula C9H19NO B14566446 Hexanamide, N-isopropyl CAS No. 61601-62-5

Hexanamide, N-isopropyl

Cat. No.: B14566446
CAS No.: 61601-62-5
M. Wt: 157.25 g/mol
InChI Key: YVMILMYSJMSHNO-UHFFFAOYSA-N
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Description

Hexanamide, N-isopropyl (C₉H₁₉NO) is a secondary amide derivative featuring a six-carbon aliphatic chain (hexanamide backbone) and an N-isopropyl substituent. Notably, the N-isopropyl group is a sterically bulky substituent that significantly influences molecular interactions, solubility, and biological activity in analogous compounds .

Properties

CAS No.

61601-62-5

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-propan-2-ylhexanamide

InChI

InChI=1S/C9H19NO/c1-4-5-6-7-9(11)10-8(2)3/h8H,4-7H2,1-3H3,(H,10,11)

InChI Key

YVMILMYSJMSHNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanamide, N-isopropyl can be synthesized through the reaction of hexanoyl chloride with isopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

Hexanoyl chloride+IsopropylamineHexanamide, N-isopropyl+HCl\text{Hexanoyl chloride} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HCl} Hexanoyl chloride+Isopropylamine→Hexanamide, N-isopropyl+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N-isopropyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Hexanoic acid

    Reduction: N-isopropylhexylamine

    Substitution: Various substituted amides depending on the nucleophile used

Scientific Research Applications

Hexanamide, N-isopropyl has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanamide, N-isopropyl involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biomolecules, influencing their structure and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Enzyme Inhibition: N-Isopropyl Oxamate vs. N-Propyl Oxamate

N-isopropyl oxamate and N-propyl oxamate are competitive inhibitors of lactate dehydrogenase (LDH) isozymes. Key differences include:

Property N-Isopropyl Oxamate N-Propyl Oxamate Reference
LDH-A4 Inhibition (Kᵢ) 0.462 mmol/L 0.094 mmol/L
LDH-B4 Inhibition (Kᵢ) 0.248 mmol/L 0.119 mmol/L
LDH-C4 Inhibition (Kᵢ) 0.013 mmol/L 0.015 mmol/L
Specificity High selectivity for LDH-C4 (70% inhibition at 0.1 mmol/L) Broad inhibition across LDH-A4/B4

N-isopropyl oxamate exhibits weaker inhibition of LDH-A4/B4 compared to N-propyl oxamate but shows superior specificity for LDH-C4, making it a preferred tool for studying LDH-C4 in metabolic pathways .

Neurotransmitter Transporter Modulation: N-Isopropyl Substituents

In α-aminophenone derivatives, the N-isopropyl group impacts transporter activity:

  • Compound 5 (N-isopropyl substituent): Weak serotonin transporter (SERT) releasing agent; inactive at dopamine/norepinephrine transporters (DAT/NET) .
  • Compounds 6/7 (N-methyl substituents): Non-selective DAT/NET/SERT releasing agents, 5–10× more potent at DAT/NET than SERT .

The steric bulk of the N-isopropyl group reduces promiscuity across transporters, enhancing selectivity compared to smaller N-alkyl groups .

Anticonvulsant Activity: Role of N-Substituents

Replacing the N-isopropyl group with an N-phenyl ring in taltrimide derivatives abolishes anticonvulsant activity. However, introducing electron-withdrawing groups (e.g., nitro, chloro) on the N-phenyl ring restores activity, highlighting the importance of substituent electronic and steric profiles .

Data Tables

Table 1: Inhibition Constants (Kᵢ) of Oxamate Derivatives on LDH Isozymes

Inhibitor LDH-A4 (mmol/L) LDH-B4 (mmol/L) LDH-C4 (mmol/L)
N-Isopropyl Oxamate 0.462 0.248 0.013
N-Propyl Oxamate 0.094 0.119 0.015

Source:

Research Findings

Steric Effects: The N-isopropyl group reduces non-specific interactions in enzyme inhibition and neurotransmitter modulation, enhancing target specificity .

Thermoresponsive Behavior : In PNIPAM, the N-isopropyl group drives LCST behavior, critical for biomedical applications .

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